2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride

Catalog No.
S3495703
CAS No.
1049756-51-5
M.F
C12H18Cl2N2O
M. Wt
277.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamid...

CAS Number

1049756-51-5

Product Name

2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride

IUPAC Name

2-chloro-N-[3-(N-methylanilino)propyl]acetamide;hydrochloride

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

InChI

InChI=1S/C12H17ClN2O.ClH/c1-15(11-6-3-2-4-7-11)9-5-8-14-12(16)10-13;/h2-4,6-7H,5,8-10H2,1H3,(H,14,16);1H

InChI Key

WLYCKEYXWMYXTF-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)CCl)C1=CC=CC=C1.Cl

Canonical SMILES

CN(CCCNC(=O)CCl)C1=CC=CC=C1.Cl

2-Chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride is a chemical compound characterized by its unique structural properties. It has the molecular formula C12H18ClN2OC_{12}H_{18}ClN_{2}O and is often encountered as a white crystalline powder that is soluble in water. The compound is recognized for its potential applications in biochemical research, particularly in proteomics .

Due to the presence of functional groups such as the chloro group and the amide linkage. Typical reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of other amine derivatives.
  • Acylation Reactions: The acetamide group can undergo acylation, which may be useful in synthesizing more complex molecules.
  • Hydrolysis: In aqueous environments, the amide bond can be hydrolyzed, potentially releasing the corresponding amine and acetic acid.

2-Chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride exhibits biological activity that may be relevant in pharmacological contexts. It is known to interact with various biological targets, potentially influencing pathways related to cell signaling and metabolic processes. Specific studies have indicated its role in modulating receptor activities, although detailed mechanisms remain under investigation .

The synthesis of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available precursors such as methyl(phenyl)amine and chloroacetyl chloride.
  • Reaction Conditions: The reaction may be conducted under controlled temperatures and pH levels to optimize yield and purity.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products.

This compound has several notable applications:

  • Proteomics Research: It serves as a biochemical tool for studying protein interactions and functions due to its ability to modify amino acid residues.
  • Pharmaceutical Development: Its chemical properties make it a candidate for further development into therapeutic agents targeting specific diseases.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic compounds.

Interaction studies involving 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride focus on its binding affinities with various proteins and enzymes. These studies help elucidate its potential therapeutic roles and side effects:

  • Receptor Binding: Investigations reveal how this compound interacts with specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition: It has been studied for its inhibitory effects on certain enzymes, which could lead to therapeutic applications in conditions like cancer or metabolic disorders .

Several compounds share structural similarities with 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
2-ChloroacetamideC2H5ClN2OC_2H_5ClN_2OSimpler structure; lacks phenyl group
N-Methyl-N-(3-methylphenyl)acetamideC11H15NC_{11}H_{15}NContains a methyl group; no chlorine
3-Chloro-N-(4-methylphenyl)propanamideC11H14ClNC_{11}H_{14}ClNSimilar amide structure; different substitution

The unique aspect of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride lies in its specific combination of a chloro substituent and a phenyl-containing amine, which may confer distinct biological activities not present in other similar compounds.

This comprehensive overview highlights the significance of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride in chemical research and potential therapeutic applications while comparing it with structurally related compounds.

Conventional Amide Bond Formation Strategies

The synthesis of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride traditionally begins with amide bond formation between a chloroacetyl chloride derivative and a substituted propylamine. A representative approach involves reacting 3-[methyl(phenyl)amino]propylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This method typically proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding the intermediate amide with 75–85% efficiency.

Alternative routes employ activated esters or mixed anhydrides. For example, methacrylic anhydride has been utilized to acylate primary amines under mild conditions, as demonstrated in analogous syntheses of N-(3-aminopropyl)methacrylamide hydrochloride. This method avoids harsh acidic conditions, preserving the integrity of the methyl(phenyl)amino group. A comparative study of coupling agents revealed that carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provide superior yields (88%) compared to HOBt (hydroxybenzotriazole)-mediated couplings (72%) in forming the acetamide backbone.

Table 1: Yield Comparison of Amide Coupling Methods

Coupling AgentTemperature (°C)SolventYield (%)
EDC25DCM88
HOBt25DMF72
Mixed Anhydride0–5THF81

Base-Catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride proceeds through two competing pathways (Figure 1):

  • Intermolecular SN2 displacement at the chlorinated carbon yields 2-hydroxy-N-{3-[methyl(phenyl)amino]propyl}acetamide as the primary product [3] [4]. The reaction follows second-order kinetics with a rate constant $$ k_{SN2} = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at 25°C in 2 N NaOH [3].
  • Amide bond cleavage occurs as a minor pathway (<15% yield), generating 3-[methyl(phenyl)amino]propan-1-amine and chloroacetic acid [4].

The dominance of the SN2 pathway is attributed to steric protection of the amide group by the bulky 3-[methyl(phenyl)amino]propyl substituent, which hinders nucleophilic attack at the carbonyl carbon [3].

Table 1: Base-catalyzed hydrolysis products and kinetic parameters

PathwayProduct$$ k \, (\text{M}^{-1}\text{s}^{-1}) $$Activation Energy (kJ/mol)
SN2 displacement2-hydroxyacetamide derivative$$ 1.2 \times 10^{-3} $$45.2 ± 1.8
Amide cleavagePropanamine derivative + chloroacetate$$ 2.7 \times 10^{-4} $$58.9 ± 2.3

Acid-Mediated Degradation Mechanisms

In 2 N HCl at 85°C, three degradation pathways emerge:

  • Ether cleavage of the N-propyl chain produces N-methylaniline and 2-chloro-N-(3-chloropropyl)acetamide [3].
  • Amide hydrolysis generates chloroacetic acid and 3-[methyl(phenyl)amino]propan-1-amine hydrochloride [4].
  • Intramolecular cyclization forms a morpholinone derivative through nucleophilic attack of the tertiary amine on the acetamide carbonyl [3].

The acid-catalyzed degradation follows pseudo-first-order kinetics with an overall rate constant $$ k_{obs} = 4.8 \times 10^{-5} \, \text{s}^{-1} $$ at 85°C [4]. Protonation of the acetamide oxygen increases electrophilicity at both the chloro-substituted carbon and amide carbonyl, enabling concurrent reaction pathways [3].

Table 2: Acid-mediated degradation products (6 N HCl, 85°C)

PathwayMajor ProductYield (%)
Ether cleavageN-methylaniline42
Amide hydrolysis3-[methyl(phenyl)amino]propanamine29
Cyclization4-phenyl-3-oxomorpholine18

Temperature-Dependent Reactivity Profiles

Kinetic studies reveal pronounced temperature effects:

  • Base-catalyzed reactions: Activation energy $$ Ea = 45.2 \, \text{kJ/mol} $$ for SN2 pathway [3]. A 10°C increase from 25°C to 35°C doubles the reaction rate ($$ Q{10} = 2.1 $$) [4].
  • Acid-catalyzed reactions: Higher temperature sensitivity with $$ E_a = 68.7 \, \text{kJ/mol} $$, causing a 4.3-fold rate increase from 25°C to 85°C [3].

Arrhenius parameters were determined through Eyring analysis:

$$
\ln k = \left( -\frac{E_a}{R} \right) \left( \frac{1}{T} \right) + \ln A
$$

Where $$ A = 1.8 \times 10^{11} \, \text{M}^{-1}\text{s}^{-1} $$ for base-catalyzed SN2 and $$ A = 3.4 \times 10^{14} \, \text{M}^{-1}\text{s}^{-1} $$ for acid-mediated ether cleavage [4].

Substituent Effects on Reaction Kinetics

The 3-[methyl(phenyl)amino]propyl group induces unique kinetic behavior:

  • Steric effects: The branched substituent reduces base-catalyzed amide hydrolysis rates by 78% compared to linear alkyl analogues [3].
  • Electronic effects: The electron-donating methyl(phenyl)amino group decreases electrophilicity at the chloroacetamide carbon, slowing SN2 rates by 34% versus unsubstituted chloroacetamides [4].
  • Chelation potential: The tertiary amine facilitates partial proton sharing with the acetamide carbonyl in acidic conditions, increasing cyclization rates by 2.7-fold compared to secondary amine analogues [3].

Table 3: Substituent effects on hydrolysis rates

Substituent Type$$ k_{SN2} \, (\text{M}^{-1}\text{s}^{-1}) $$$$ k_{amide} \, (\text{M}^{-1}\text{s}^{-1}) $$
3-[methyl(phenyl)amino]propyl$$ 1.2 \times 10^{-3} $$$$ 2.7 \times 10^{-4} $$
n-Propyl$$ 1.8 \times 10^{-3} $$$$ 1.2 \times 10^{-3} $$
Phenyl$$ 6.4 \times 10^{-4} $$$$ 4.9 \times 10^{-5} $$

The anticancer potential of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride represents a critical area of pharmacological investigation, particularly considering the established anticancer properties of structurally related chloroacetamide compounds. The systematic evaluation of anticancer activity against human cancer cell lines provides fundamental insights into the compound's therapeutic potential.

Cell Line Screening and Cytotoxicity Assessment

Recent studies have demonstrated that chloroacetamide derivatives exhibit significant cytotoxic effects against various human cancer cell lines. Compounds bearing similar structural motifs to 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride have shown promising activity against colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines [1] [2]. The inhibitory concentration values (IC₅₀) for related chloroacetamide compounds range from 1.9 to 7.52 μg/mL when tested against HCT-116 cells, demonstrating potent antiproliferative activity comparable to the reference drug doxorubicin (IC₅₀ 3.23 μg/mL) [2].

Research on phenylacetamide derivatives has revealed notable cytotoxic activity, with compounds containing fluorophenyl and nitro substituents exhibiting IC₅₀ values between 52-100 μM against prostate carcinoma (PC3) and MCF-7 cell lines [3]. The systematic structure-activity relationship studies indicate that electron-withdrawing groups such as chloro and nitro substituents enhance the anticancer potency of acetamide compounds.

Mechanistic Investigations and Molecular Targets

The anticancer mechanism of chloroacetamide compounds involves multiple cellular pathways. Studies have shown that related compounds inhibit cell proliferation through modulation of key signaling cascades, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways [4]. The inhibition of these tyrosine kinases leads to downstream effects on the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) signaling pathways.

Morphological analyses of cancer cells treated with chloroacetamide derivatives reveal significant structural changes including nuclear disintegration, nuclear condensation, and cell membrane disruption [1] [2]. These observations suggest that the compounds induce apoptotic cell death through multiple mechanisms, including DNA damage and membrane destabilization.

Data Table: Anticancer Activity of Related Chloroacetamide Compounds

Compound StructureCell LineIC₅₀ ValueTime PointReference
Phenylacetamide derivativesPC352-100 μM48-72 h [3]
Quinoxaline-chloroacetamide hybridsHCT-1161.9-7.52 μg/mL48 h [2]
Phenylacetamide derivativesMCF-780-100 μM48-72 h [3]
Quinazoline-triazole-acetamidesHepG27.94-17.48 μM72 h [5]
Benzimidazole-acetamidesA5490.05-0.07 μM48 h [6]

Selective Cytotoxicity and Normal Cell Compatibility

An important aspect of anticancer drug development is the selectivity for cancer cells over normal cells. Studies have shown that chloroacetamide compounds demonstrate minimal cytotoxicity against normal human embryonic kidney (HEK-293) cells, suggesting favorable therapeutic windows [2] [7]. This selectivity is crucial for reducing systemic toxicity and improving the therapeutic index of potential anticancer agents.

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial properties of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride are fundamentally linked to its chloroacetamide functional group, which serves as an electrophilic center for nucleophilic attack by cellular components in microorganisms. The structure-activity relationships governing antimicrobial efficacy provide essential insights into the compound's therapeutic potential against bacterial and fungal pathogens.

Bacterial Activity Spectrum and Potency

Systematic investigations of N-(substituted phenyl)-2-chloroacetamides have revealed distinct antimicrobial activity patterns across different bacterial species. These compounds demonstrate preferential activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 40 to 130 μg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) [8] [9]. The enhanced activity against Gram-positive organisms is attributed to better penetration through the bacterial cell wall structure compared to the more complex outer membrane of Gram-negative bacteria.

Against Gram-negative Escherichia coli, chloroacetamide compounds exhibit reduced efficacy, with MIC values ranging from 270 to 4000 μg/mL [8]. This differential activity pattern reflects the structural barriers imposed by the outer membrane lipopolysaccharide layer in Gram-negative bacteria, which limits compound penetration and accumulation.

Fungal Activity and Antifungal Mechanisms

The antifungal properties of chloroacetamide derivatives against Candida albicans demonstrate moderate efficacy, with MIC values typically ranging from 60 to 830 μg/mL [8]. The fungicidal concentrations are generally two to four times higher than the minimum inhibitory concentrations, indicating that these compounds primarily exhibit fungistatic rather than fungicidal activity at therapeutic concentrations.

Substitution Pattern Effects on Antimicrobial Activity

The position and nature of substituents on the phenyl ring significantly influence antimicrobial potency. Halogenated derivatives, particularly those bearing chloro, bromo, and fluoro substituents at the para-position, demonstrate enhanced antimicrobial activity due to increased lipophilicity and membrane penetration capability [8] [9]. The order of activity enhancement follows the electronegativity series: F > Cl > Br > I, reflecting the balance between electronic effects and steric hindrance.

Electron-withdrawing groups such as cyano and nitro substituents contribute to enhanced antimicrobial activity through increased electrophilicity of the chloroacetamide carbon center [10]. Conversely, electron-donating groups like methoxy and hydroxy substituents generally reduce antimicrobial potency, likely due to decreased electrophilic character and altered membrane permeability properties.

Data Table: Structure-Activity Relationships in Antimicrobial Activity

SubstituentS. aureus MIC (μg/mL)E. coli MIC (μg/mL)C. albicans MIC (μg/mL)Selectivity Index
4-Chloro6036706061.2
4-Fluoro1505001103.3
4-Bromo60400033066.7
4-Iodo40267083066.8
3-Cyano401902904.8
4-Hydroxy13027026602.1

Mechanism of Antimicrobial Action

The antimicrobial mechanism of chloroacetamide compounds involves multiple cellular targets. The primary mode of action involves alkylation of nucleophilic sites within bacterial and fungal cells, particularly sulfhydryl groups in essential enzymes and structural proteins [8]. This alkylation disrupts normal cellular metabolism and leads to cell death through multiple pathways.

Cell membrane integrity is significantly compromised by chloroacetamide treatment, as demonstrated by scanning electron microscopy studies showing surface deformation and membrane rupture in treated bacterial cells [11]. The compounds appear to target the phospholipid bilayer structure, leading to increased membrane permeability and eventual cell lysis.

Receptor Binding Affinity Studies

The receptor binding profile of 2-chloro-N-{3-[methyl(phenyl)amino]propyl}acetamide hydrochloride reflects the compound's potential for interaction with multiple neurotransmitter and hormone receptor systems. The phenylaminopropyl side chain provides structural similarity to endogenous neurotransmitters and established pharmacological agents, suggesting potential activity at monoaminergic receptors.

Dopamine Receptor Interactions

Compounds containing phenylaminopropyl structural motifs demonstrate significant binding affinity to dopamine D₂ and D₃ receptors. Related arylpiperazine derivatives exhibit binding affinities in the nanomolar range, with Ki values ranging from 0.55 to 157 nM for D₃ receptors and 28 to 311 nM for D₂ receptors [18]. The substitution pattern on the aromatic ring significantly influences receptor selectivity, with electron-withdrawing groups generally enhancing binding affinity.

The molecular basis for dopamine receptor binding involves interaction with the orthosteric binding site, where the protonatable amino group engages with the conserved aspartate residue (Asp3.32) in transmembrane domain 3 [19] [20]. The aromatic ring system participates in π-π stacking interactions with phenylalanine and tryptophan residues in the binding pocket, while the flexible alkyl linker allows optimal positioning of the pharmacophoric elements.

Adenosine Receptor Binding

Acetamide derivatives have demonstrated binding activity at adenosine A₃ receptors, with thiazole-acetamide compounds achieving binding affinities in the subnanomolar range (Ki = 0.79 nM for N-[3-(4-methoxy-phenyl)- [1] [6] [2]thiadiazol-5-yl]-acetamide) [21]. The binding interactions involve hydrogen bonding with specific amino acid residues in the receptor binding pocket, and the acetamide carbonyl group serves as a critical hydrogen bond acceptor.

Structure-activity relationship studies reveal that lipophilicity optimization is crucial for adenosine receptor binding, with compounds exhibiting decreased lipophilicity showing enhanced A₃ receptor affinity [21]. The presence of electron-donating substituents, particularly methoxy groups, contributes to improved binding selectivity and potency.

Formyl Peptide Receptor Activity

Arylacetamide derivatives demonstrate significant agonist activity at formyl peptide receptors (FPR1, FPR2, and FPR3), with EC₅₀ values in the nanomolar range for optimized compounds [22]. The most potent derivatives achieve EC₅₀ values of 35-61 nM, indicating high-affinity receptor binding and activation. These receptors play crucial roles in immune cell modulation and inflammatory responses.

The molecular docking studies reveal that acetamide compounds bind to hydrophobic subpockets within the formyl peptide receptor binding sites, with specific amino acid interactions varying depending on the receptor subtype [22]. The orientation of halogenated substituents deep within the binding pocket contributes to enhanced binding affinity and receptor selectivity.

Data Table: Receptor Binding Affinities of Acetamide Derivatives

Receptor TypeCompound ClassBinding Affinity (Ki/EC₅₀)Selectivity RatioFunctional Activity
Dopamine D₃Arylpiperazine-acetamide0.55-3.73 nM83-fold vs D₂Partial agonist
Dopamine D₂Arylpiperazine-acetamide28-157 nM-Partial agonist
Adenosine A₃Thiazole-acetamide0.79 nM1000-fold vs A₁/A₂Competitive antagonist
FPR1Pyridazinone-acetamide45 nM-Full agonist
FPR2Pyridazinone-acetamide35-61 nM-Full agonist

Serotonin Receptor Interactions

Phenylethylamine derivatives containing extended aromatic substituents have demonstrated binding activity at serotonin 5-HT₂ receptors [23]. The 3-(phenyl)propyl-substituted compounds show potential for receptor binding through structural mimicry of established 5-HT₂ antagonists. The flexible propyl linker allows conformational adaptation to fit the receptor binding pocket, while the terminal aromatic ring participates in hydrophobic interactions.

Molecular Determinants of Receptor Selectivity

The receptor binding selectivity of acetamide compounds depends on multiple structural factors. The length and flexibility of the alkyl linker between the acetamide group and the terminal aromatic system influence receptor subtype selectivity [18] [19]. Shorter linkers generally favor D₃ receptor selectivity, while longer chains may enhance D₂ receptor binding.

Dates

Last modified: 08-19-2023

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